molecular formula C10H14N2O2S2 B1276360 5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol CAS No. 852400-11-4

5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol

Cat. No.: B1276360
CAS No.: 852400-11-4
M. Wt: 258.4 g/mol
InChI Key: MNXQWRWGIOERRI-UHFFFAOYSA-N
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Description

5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol is a useful research compound. Its molecular formula is C10H14N2O2S2 and its molecular weight is 258.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 21.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Spectral Analysis :5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol and its derivatives have been synthesized in various studies, focusing on the structural elucidation using modern spectroscopic techniques. For instance, Khalid et al. (2016) synthesized a series of compounds related to this compound and assessed their biological activities, particularly focusing on butyrylcholinesterase (BChE) enzyme inhibition and molecular docking studies (Khalid et al., 2016).

Insecticidal and Antimicrobial Activities :this compound derivatives have been evaluated for their insecticidal and antimicrobial activities. Bakhite et al. (2014) synthesized and studied the toxicity of pyridine derivatives against cowpea aphid, finding that some compounds exhibited significant aphidicidal activities (Bakhite et al., 2014). Additionally, Krolenko et al. (2016) synthesized 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine ring, which exhibited strong antimicrobial activity (Krolenko et al., 2016).

Corrosion Inhibition :The compound's derivatives were also explored for their corrosion inhibition properties. Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron, utilizing quantum chemical calculations and molecular dynamics simulations (Kaya et al., 2016).

Anticonvulsant Agents :In the field of medicinal chemistry, the compound's derivatives were examined for their potential as anticonvulsant agents. Fayed et al. (2021) synthesized isatin derivatives containing 5-(piperidin-1-ylsulfonyl) moiety and evaluated their anticonvulsant activity in vivo, with several compounds exhibiting notable anticonvulsant activity (Fayed et al., 2021).

Biochemical Analysis

Biochemical Properties

5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect the overall biochemical pathways. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, thereby modulating the activity of these enzymes and influencing the cellular redox state .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival . Additionally, it can modulate cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in the modulation of various cellular pathways and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and overall physiology. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. The compound can modulate the activity of enzymes involved in oxidative stress responses, leading to changes in the cellular redox state and overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . These interactions influence the compound’s overall efficacy and biological effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is critical for its interactions with biomolecules and the modulation of cellular processes.

Properties

IUPAC Name

5-piperidin-1-ylsulfonyl-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S2/c13-16(14,12-6-2-1-3-7-12)9-4-5-10(15)11-8-9/h4-5,8H,1-3,6-7H2,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXQWRWGIOERRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CNC(=S)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501247250
Record name 5-(1-Piperidinylsulfonyl)-2(1H)-pyridinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501247250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57268503
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

852400-11-4
Record name 5-(1-Piperidinylsulfonyl)-2(1H)-pyridinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852400-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1-Piperidinylsulfonyl)-2(1H)-pyridinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501247250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.